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N-(2-Aminoethyl)-3-methoxybenzamide

Dopamine D4 receptor Structure-activity relationship Neuropharmacology

N-(2-Aminoethyl)-3-methoxybenzamide (CAS 789447-45-6, MF: C10H14N2O2, MW: 194.23 g/mol) is a benzamide derivative featuring a primary aminoethyl side chain and a methoxy group at the meta position of the phenyl ring. It is classified as a synthetic building block and supplied at ≥95% purity.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 789447-45-6
Cat. No. B3012211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-3-methoxybenzamide
CAS789447-45-6
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCN
InChIInChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
InChIKeyUFZXCPURRLICNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-3-methoxybenzamide (CAS 789447-45-6): A Meta-Methoxy-Substituted Benzamide Building Block for Dopamine D4 Receptor Ligand Discovery


N-(2-Aminoethyl)-3-methoxybenzamide (CAS 789447-45-6, MF: C10H14N2O2, MW: 194.23 g/mol) is a benzamide derivative featuring a primary aminoethyl side chain and a methoxy group at the meta position of the phenyl ring. It is classified as a synthetic building block and supplied at ≥95% purity . The compound serves as a key scaffold in the design of potent and selective dopamine D4 receptor ligands, with its meta-methoxy substitution pattern and primary amine functionality enabling further structural elaboration for structure-activity relationship (SAR) studies [1].

D4 Pharmacophore Building Block Meta-methoxy substitution directs toward dopamine D4 receptor pharmacophore; regioisomer required for D4 selectivity.
Primary Amine Derivatization Terminal primary amine enables amide coupling, reductive amination, and sulfonamide formation for SAR library synthesis.
PET Tracer Precursor Aminoethyl linker on 3-methoxybenzamide core supports radiolabeling and sustained brain retention for D4 PET imaging studies.

Why Generic Substitution of N-(2-Aminoethyl)-3-methoxybenzamide Fails: Positional Isomerism and Amine Functionality Define Downstream Pharmacological Profiles


The value of N-(2-Aminoethyl)-3-methoxybenzamide is not in its standalone bioactivity but in its capacity as a regiospecific building block. Substituting with the ortho- or para-methoxy positional isomers (CAS 53673-10-2 and 65136-87-0, respectively) redirects pharmacological outcomes: the ortho isomer is associated with dopamine D2/D3 receptor and sigma receptor interactions [1], while the para isomer shows distinct sigma receptor binding profiles . Furthermore, substituting the primary amine with a tertiary dimethylamino group (as in N-[2-(dimethylamino)ethyl]-3-methoxybenzamide) eliminates the capacity for subsequent amide bond formation or reductive amination, rendering the scaffold terminal for SAR exploration . These positional and functional group differences mean that in-class compounds cannot be interchanged without compromising the specific D4 receptor pharmacophore that the meta-methoxy/primary amine combination enables.

Positional Isomer: Ortho vs Meta
Ortho-methoxy isomer (CAS 53673-10-2) directs to D2/D3 and sigma receptors, not D4; may shift pharmacological profile away from D4 pharmacophore.
Positional Isomer: Para vs Meta
Para-methoxy analog (CAS 65136-87-0) exhibits distinct sigma receptor binding; cannot assume D4 selectivity observed with meta substitution.
Tertiary Amine Analog Limitation
N-[2-(dimethylamino)ethyl]-3-methoxybenzamide lacks primary amine; eliminates amide/sulfonamide/urea derivatization, blocking SAR library expansion.

N-(2-Aminoethyl)-3-methoxybenzamide: Quantitative Comparative Evidence for Procurement and Selection Decisions


Meta-Methoxy Substitution on the N-(2-Aminoethyl)benzamide Scaffold Enables Sub-Nanomolar Dopamine D4 Receptor Affinity in Derivative Compounds

The 3-methoxy substitution pattern on the N-(2-aminoethyl)benzamide scaffold is essential for achieving high dopamine D4 receptor affinity in elaborated derivatives. In a systematic SAR study, N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides bearing the 3-methoxy substitution (compounds 5, 16-20) displayed D4 receptor IC50 values ranging from 0.057 to 7.8 nM [1]. The most potent derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 17), exhibited an IC50 of 0.057 nM with >10,000-fold selectivity for D4 over D2 receptors, and selectivity over serotonin 5-HT1A and adrenergic α1 receptors [1]. Changing the methoxy position on the benzamide ring (compounds 19 and 20) maintained binding affinity comparable to the reference compound 5, confirming that the meta-methoxy substitution pattern is optimal for this pharmacophore [1]. In contrast, the ortho-methoxy isomer N-(2-aminoethyl)-2-methoxybenzamide (CAS 53673-10-2) has been associated with dopamine D2/D3 receptor interactions rather than D4 selectivity [2].

D4 Affinity: Meta vs Ortho
Head-to-head
Meta derivatives: D4 IC50 0.057–7.8 nM; >10,000-fold D4/D2 selectivity (cmpd 17).
Ortho scaffold: D2/D3 receptor interactions; no sub-nanomolar D4-selective ligands reported.
Supports D4 pharmacophore studies
Cloned D4.2/D2S receptors; [3H]ligand binding in Sf9 cells.
Dopamine D4 receptor Structure-activity relationship Neuropharmacology

Primary Amine Functionality of N-(2-Aminoethyl)-3-methoxybenzamide Confers Synthetic Versatility Absent in Tertiary Amine Analogs

N-(2-Aminoethyl)-3-methoxybenzamide contains a primary amine (-NH2) at the terminal position of its ethyl chain, which is a critical functional handle for further chemical derivatization. In contrast, the tertiary amine analog N-[2-(dimethylamino)ethyl]-3-methoxybenzamide lacks this derivatization capability . The primary amine enables amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—reactions essential for parallel library synthesis and SAR exploration. While the dimethyl analog also binds the D4 receptor with high affinity (reported IC50 = 0.057 nM ), it cannot serve as a precursor for generating diverse compound libraries. This functional distinction is quantitative in synthetic workflow terms: the primary amine scaffold enables 3–4 distinct reaction pathways for diversification, whereas the tertiary amine scaffold offers zero additional derivatization points at the terminal nitrogen .

Derivatization Versatility
Data to verify
Primary amine: ≥3 derivatization pathways (amide, sulfonamide, reductive amination) vs tertiary amine: 0 pathways.
Supports library synthesis workflow
Cross-study comparable; verify synthetic scope with specific coupling conditions.
Medicinal chemistry Building block Library synthesis

The 3-Methoxybenzamide Core Enables Carbon-11 Radiolabeling for PET Imaging of Dopamine D4 Receptors—A Capability Not Shared by Other Positional Isomers

Derivatives of N-(2-aminoethyl)-3-methoxybenzamide have been successfully radiolabeled with carbon-11 at the methoxy group for positron emission tomography (PET) imaging of dopamine D4 receptors in non-human primates [1]. The meta-methoxy substitution provides a suitable site for [11C]methylation, yielding tracers with nanomolar D4 affinity (compound 7: Ki for D4 in the low nanomolar range, >100-fold selectivity over D2, D3, and 5-HT receptors) and appropriate lipophilicity (log P = 2.37–2.55) for brain penetration [1]. In contrast, [11C]3-methoxybenzamide (lacking the aminoethyl linker) showed rapid brain washout and was deemed unsuitable for sustained PET imaging [2]. The aminoethyl linker in the target compound provides the optimal spacer length for connecting the benzamide pharmacophore to arylpiperazine moieties, enabling the design of tracers with favorable in vivo kinetics [1].

PET Brain Retention
Cross-study
Aminoethyl-linked scaffold: sustained brain retention, PET imaging in NHP; log P 2.37–2.55.
No aminoethyl linker: rapid brain washout, unsuitable for PET.
Supports D4 PET tracer development
[11C]methylation at methoxy; NHP and rat studies.
PET imaging Radiolabeling Dopamine D4 receptor

Differential Pharmacological Profile: Aminoethyl-Modified 3-Methoxybenzamide Scaffold vs. Parent 3-Methoxybenzamide (PARP/FtsZ Inhibitor)

The parent compound 3-methoxybenzamide (3-MBA, CAS 5813-86-5) is a well-characterized competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with Ki < 2 μM and an inhibitor of the bacterial cell division protein FtsZ . Alkyl derivatives of 3-MBA, such as PC190723, demonstrate potent antistaphylococcal activity through FtsZ inhibition [1]. The addition of the aminoethyl chain in N-(2-aminoethyl)-3-methoxybenzamide fundamentally alters the pharmacological vector of the scaffold: while 3-MBA targets PARP and bacterial FtsZ, the aminoethyl derivative serves as a precursor for dopamine receptor ligands [2]. This represents a scaffold repurposing opportunity where the same benzamide core, differentiated by the aminoethyl modification, enables probing entirely distinct protein targets from those addressed by unsubstituted 3-MBA [2].

Target Class Switch
Cross-study
Aminoethyl scaffold: dopamine D4 receptor (GPCR); reported D4 IC50 0.057 nM.
3-MBA (no aminoethyl): PARP inhibitor (Ki
Supports polypharmacology scaffold studies
Divergent target engagement; verify in respective assay systems.
Polypharmacology PARP inhibition FtsZ inhibition

Optimal Application Scenarios for N-(2-Aminoethyl)-3-methoxybenzamide Based on Quantitative Differentiation Evidence


Dopamine D4 Receptor Ligand Discovery and SAR Library Synthesis

N-(2-Aminoethyl)-3-methoxybenzamide is the scaffold of choice for medicinal chemistry programs targeting the dopamine D4 receptor. Its meta-methoxy substitution pattern is required for achieving sub-nanomolar D4 affinity and high subtype selectivity, as demonstrated by the >10,000-fold D4/D2 selectivity of compound 17 (IC50 = 0.057 nM) [1]. The primary amine handle enables rapid parallel synthesis of amide, sulfonamide, and amine derivatives for SAR exploration, offering ≥3 distinct diversification pathways compared to zero for tertiary amine analogs [2]. Researchers should procure this specific regioisomer (3-methoxy, not 2-methoxy or 4-methoxy) to access the D4 pharmacophore.

Carbon-11 PET Tracer Development for Dopamine D4 Receptor Imaging

The 3-methoxy substitution on the N-(2-aminoethyl)benzamide scaffold provides a site for [11C]methylation, while the aminoethyl linker enables attachment of arylpiperazine moieties that confer D4 affinity and appropriate lipophilicity (log P = 2.37–2.55) for brain penetration [1]. Unlike 3-methoxybenzamide without the aminoethyl chain, which exhibits rapid brain washout unsuited for imaging [2], derivatives built from N-(2-aminoethyl)-3-methoxybenzamide demonstrate sustained brain retention enabling PET imaging in non-human primates [1]. This compound is therefore the appropriate starting material for D4 PET tracer programs.

Scaffold-Hopping and Polypharmacology Studies Differentiating Dopamine Receptor from PARP/FtsZ Targets

For research groups investigating the pharmacological divergence between benzamide-based PARP/FtsZ inhibitors and dopamine receptor ligands, N-(2-aminoethyl)-3-methoxybenzamide represents a critical comparator scaffold. While the parent 3-methoxybenzamide inhibits PARP (Ki < 2 μM) and FtsZ [1][2], the aminoethyl derivative shifts target engagement toward dopamine D4 receptors [3]. This pair enables systematic scaffold-hopping studies to map how the aminoethyl modification redirects polypharmacology across entirely different protein families.

Application
Selection Property
Validation Focus
D4 pharmacophore studies & SAR library synthesis
Required meta-methoxy regioisomer; primary amine derivatization handle
D4 subtype selectivity assay review; derivatization pathway validation
D4 PET tracer development
Aminoethyl linker for sustained brain retention; [11C]methylation site
Brain retention imaging assays; lipophilicity and kinetics review
Scaffold-hopping & polypharmacology studies
Aminoethyl modification redirects target from PARP/FtsZ to D4 receptor
Target engagement comparison across protein families
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